molecular formula C12H15ClN4O2 B2579303 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride CAS No. 2279123-54-3

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride

Cat. No. B2579303
CAS RN: 2279123-54-3
M. Wt: 282.73
InChI Key: WALASLDYCCSFOT-UHFFFAOYSA-N
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Description

“3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride” is a chemical compound with the linear formula C10H11O2N4Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Therapeutic Potency and Medicinal Chemistry Applications

1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities, making them valuable in medicinal chemistry for treating various diseases. These compounds have been identified for their potential in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Their peculiar structural feature facilitates effective binding with different enzymes and receptors through numerous weak interactions in biological systems, which is crucial for developing more active and less toxic medicinal agents (Verma et al., 2019).

Broad Spectrum of Biological Activities

Oxadiazole and its derivatives, including those similar in structure to the queried compound, have been extensively studied for their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and other biological activities. The diverse biological activities of oxadiazole derivatives can be attributed to their ability to undergo various chemical modifications, allowing for the synthesis of potent drugs (Jalhan et al., 2017).

Contribution to Heterocyclic Chemistry and Drug Discovery

The 1,3,4-oxadiazole ring, as part of the molecular structure of interest, is known for its favorable physical, chemical, and pharmacokinetic properties, which enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. This has made oxadiazole derivatives a key focus in drug discovery, particularly in the fields of organic synthesis, medicinal chemistry, and pharmacology. Their activities span antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer domains, underscoring their versatility and potential in new drug development (Wang et al., 2022).

Psychological Disorder Treatments

The potential of 1,3,4-oxadiazole derivatives in treating psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders has been a significant area of research. The structural versatility of the oxadiazole ring facilitates the synthesis of compounds with superior efficacy and minimal side effects, offering new avenues for addressing mental health issues (Saxena et al., 2022).

Safety and Hazards

This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictograms associated with this compound are GHS07 (Exclamation mark), indicating that it may cause less serious health effects or damage the ozone layer .

properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c1-16(2)12(17)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11;/h3-6H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALASLDYCCSFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride

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